molecular formula C13H16N2O2 B151163 (2-Butyl-benzoimidazol-1-yl)-acetic acid CAS No. 138992-92-4

(2-Butyl-benzoimidazol-1-yl)-acetic acid

Cat. No. B151163
M. Wt: 232.28 g/mol
InChI Key: KTWJTCCDVNQGKN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various reagents and conditions. For instance, the paper titled "1,3-Dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid: An Effective Reagent System for Photoinduced Reductive Transformation of α,β-Epoxy Ketones to β-Hydroxy Ketones" describes the use of a benzimidazoline and acetic acid system for photoinduced reductive transformations. This suggests that acetic acid can play a role in the synthesis or transformation of benzimidazole-related compounds.

Molecular Structure Analysis

Benzimidazole compounds have a distinct molecular structure characterized by a fused imidazole ring to a benzene ring. The paper "Acetic Anhydride Generated Imidazolium Ylide in Ring Closures onto Carboxylic Acids; Part of the Synthesis of New Potential Bioreductive Antitumor Agents" discusses the use of acetic anhydride for intramolecular condensation of benzimidazole derivatives, which could be relevant for understanding the molecular structure transformations of (2-Butyl-benzoimidazol-1-yl)-acetic acid.

Chemical Reactions Analysis

The stability and reactivity of imidazole derivatives in the presence of acids are crucial for understanding their chemical reactions. The paper "Stability of electrogenerated 1-butyl-3-methylimidazol-2-ylidene in DMF. Part 2. Role of acid substrates" examines the stability of an imidazole derivative in the presence of acetic acid, which could provide insights into the reactivity of (2-Butyl-benzoimidazol-1-yl)-acetic acid under similar conditions.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of (2-Butyl-benzoimidazol-1-yl)-acetic acid, they do provide information on related compounds. For example, the stability of imidazole derivatives in different solvents and in the presence of various acids can inform us about the solubility and acid-base behavior of (2-Butyl-benzoimidazol-1-yl)-acetic acid . Additionally, the photoinduced reactions described in paper could suggest potential photosensitivity and reactivity under light exposure for the compound .

Scientific Research Applications

Coordination Chemistry and Properties

Benzimidazole derivatives, including compounds structurally related to "(2-Butyl-benzoimidazol-1-yl)-acetic acid," have been extensively studied for their coordination chemistry. These compounds, particularly those related to 2,6-bis-(benzimidazol-2-yl)-pyridine, exhibit fascinating variability in their chemical properties and form complexes with diverse spectroscopic, structural, magnetic, and biological activities. This underscores their potential in developing new materials and biologically active molecules (Boča, Jameson, & Linert, 2011).

DNA Interaction

Benzimidazole derivatives are known for their strong binding to DNA's minor groove, particularly in AT-rich sequences. This property, as demonstrated by Hoechst 33258 and its analogues, is utilized in fluorescent DNA stains, providing tools for cell biology, chromosome analysis, and the development of radioprotectors and topoisomerase inhibitors. Such characteristics highlight the potential for "(2-Butyl-benzoimidazol-1-yl)-acetic acid" derivatives in biotechnological and therapeutic applications (Issar & Kakkar, 2013).

Environmental Science

Research on the environmental fate and behavior of benzimidazole fungicides provides insights into the ecological impact of related compounds, including "(2-Butyl-benzoimidazol-1-yl)-acetic acid." These fungicides, due to their action as specific inhibitors of microtubule assembly, offer a model for studying the degradation and environmental risks of similar chemical entities (Davidse, 1986).

Materials Science

Ionic liquids containing benzimidazole derivatives exhibit unique solvent properties for dissolving biopolymers such as cellulose, suggesting applications in green chemistry and industrial processes. Their ability to facilitate chemical modifications under mild conditions opens new avenues for material science and engineering (Heinze et al., 2008).

Therapeutic Research

The benzimidazole core structure is a significant component in medicinal chemistry, evidenced by its presence in compounds with a variety of pharmacological activities. Research on benzimidazole hybrids as anticancer agents, for example, indicates the therapeutic potential of derivatives, potentially including "(2-Butyl-benzoimidazol-1-yl)-acetic acid," in developing new anticancer treatments (Akhtar et al., 2019).

Safety And Hazards

The safety information available indicates that “(2-Butyl-benzoimidazol-1-yl)-acetic acid” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-(2-butylbenzimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-3-8-12-14-10-6-4-5-7-11(10)15(12)9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWJTCCDVNQGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378258
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butyl-benzoimidazol-1-yl)-acetic acid

CAS RN

138992-92-4
Record name (2-Butyl-1H-benzimidazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-n-Butyl benzimidazole (3.00 g, 17.22 mmol) was mixed with powdered potassium carbonate (2.62 g, 19 mmol) and diluted with 25 mL dimethylformamide. To this was added ethyl bromoacetate (18.94 mmol). The reaction mixture was stirred at ambient temperature overnight and poured into 150 mL of water. The resulting crystals were filtered, and recrystallized from hexane to give 2.26 g (50%) of a solid; mp 70°-71° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
18.94 mmol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Yield
50%

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